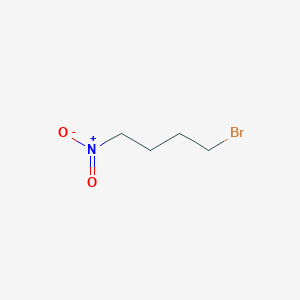

1-Bromo-4-nitrobutane

Description

BenchChem offers high-quality 1-Bromo-4-nitrobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-nitrobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C4H8BrNO2 |

|---|---|

Poids moléculaire |

182.02 g/mol |

Nom IUPAC |

1-bromo-4-nitrobutane |

InChI |

InChI=1S/C4H8BrNO2/c5-3-1-2-4-6(7)8/h1-4H2 |

Clé InChI |

YIFGYZRLYMIEMF-UHFFFAOYSA-N |

SMILES canonique |

C(CCBr)C[N+](=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-nitrobutane: Synthesis, Reactivity, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-nitrobutane (IUPAC name), a bifunctional alkylating agent with significant potential as a building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document delves into the compound's physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its prospective applications, with a focus on the synthesis of novel gamma-aminobutyric acid (GABA) analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique chemical attributes of 1-bromo-4-nitrobutane in their synthetic endeavors.

Introduction: Unveiling a Versatile C4 Building Block

1-Bromo-4-nitrobutane, with the chemical formula Br(CH₂)₄NO₂, is a fascinating yet underexplored aliphatic compound featuring two distinct and reactive functional groups: a primary alkyl bromide and a terminal nitro group. This duality makes it a valuable four-carbon synthon, offering orthogonal reactivity that can be strategically exploited in multi-step organic synthesis. The presence of a good leaving group (bromide) and an electron-withdrawing nitro group, which can be further transformed into other functionalities such as an amine, opens up a wide array of synthetic possibilities.

This guide aims to provide a detailed technical resource on 1-bromo-4-nitrobutane, consolidating available data and presenting scientifically sound projections of its synthetic utility. We will move beyond a simple recitation of facts to explain the underlying chemical principles that govern its synthesis and reactivity, thereby empowering researchers to confidently incorporate this versatile molecule into their research programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in the laboratory. While extensive experimental data for 1-bromo-4-nitrobutane is not widely published, we can compile its key computed properties from reliable databases.

Table 1: Physicochemical Properties of 1-Bromo-4-nitrobutane

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-nitrobutane | PubChem |

| Molecular Formula | C₄H₈BrNO₂ | PubChem |

| Molecular Weight | 182.02 g/mol | PubChem |

| CAS Number | 16097-02-2 | PubChem |

| Appearance | Inferred to be a liquid at room temperature | Based on analogous haloalkanes |

| Boiling Point | Predicted to be higher than 1-bromobutane (101-102 °C) due to the polar nitro group | Inferred from physical properties of haloalkanes |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. | Inferred from the structure |

| XLogP3 | 1.5 | PubChem |

Spectroscopic Characterization (Predicted):

-

¹H NMR: We would expect to see three distinct multiplets in the ¹H NMR spectrum. The protons alpha to the bromine atom (-CH₂Br) would appear as a triplet at approximately 3.4-3.6 ppm. The protons alpha to the nitro group (-CH₂NO₂) would also be a triplet, shifted further downfield to around 4.3-4.5 ppm. The two central methylene groups (-CH₂CH₂-) would likely appear as a multiplet in the range of 1.8-2.2 ppm.

-

¹³C NMR: The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the butane chain. The carbon attached to the bromine would be in the range of 30-35 ppm, while the carbon attached to the nitro group would be significantly downfield, around 70-75 ppm. The two central carbons would appear in the aliphatic region, between 20-30 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically observed around 1550 cm⁻¹ and 1380 cm⁻¹, respectively. A C-Br stretching vibration would be expected in the fingerprint region, around 650-550 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of Br, NO₂, and successive loss of methylene units.

Synthesis of 1-Bromo-4-nitrobutane: A Detailed Protocol

The synthesis of 1-bromo-4-nitrobutane can be efficiently achieved via a nucleophilic substitution reaction on a suitable C4 precursor. A highly plausible and effective method involves the reaction of 1,4-dibromobutane with a nitrite salt. To favor the formation of the nitroalkane over the isomeric alkyl nitrite, the use of silver nitrite (Victor Meyer reaction) is a classic approach. However, for better cost-effectiveness and scalability, the use of sodium nitrite in conjunction with a phase-transfer catalyst presents a modern and efficient alternative.

Rationale for the Synthetic Strategy

The choice of 1,4-dibromobutane as the starting material provides a readily available and inexpensive C4 backbone. The core of this synthesis is the nucleophilic substitution of one of the bromide ions with a nitrite ion. The nitrite ion is an ambident nucleophile, meaning it can attack via the nitrogen atom to form a nitroalkane or via one of the oxygen atoms to form an alkyl nitrite.

To selectively promote N-alkylation and thus the formation of 1-bromo-4-nitrobutane, the reaction conditions are critical. The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is instrumental. The PTC facilitates the transfer of the nitrite anion from the aqueous phase (or solid phase of NaNO₂) to the organic phase where the 1,4-dibromobutane is dissolved. This "naked" nitrite anion in the organic phase is more nucleophilic and favors attack through the nitrogen atom.

Caption: Rationale for the phase-transfer catalyzed synthesis of 1-bromo-4-nitrobutane.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the synthesis of nitroalkanes from alkyl bromides using phase-transfer catalysis.

Materials:

-

1,4-Dibromobutane (1.0 eq)

-

Sodium Nitrite (NaNO₂) (1.2 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-dibromobutane (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane. In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in deionized water.

-

Reaction: Add the aqueous sodium nitrite solution to the organic solution in the round-bottom flask. Attach the reflux condenser and heat the biphasic mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 6-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine. These washes remove any unreacted sodium nitrite, acidic byproducts, and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-bromo-4-nitrobutane.

Self-Validation: The identity and purity of the synthesized 1-bromo-4-nitrobutane should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as outlined in Section 2. The presence of the characteristic isotopic pattern for bromine in the mass spectrum and the downfield shift of the methylene group adjacent to the nitro group in the NMR spectra are key validation points.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-bromo-4-nitrobutane lies in the differential reactivity of its two functional groups. The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions, while the nitro group can be reduced to a primary amine or used in other transformations.

Caption: A general workflow for the synthesis of novel GABA analogs from 1-bromo-4-nitrobutane.

Step-by-Step Explanation:

-

Alkylation: 1-Bromo-4-nitrobutane is reacted with a chosen nucleophile (e.g., a deprotonated malonic ester, a cyanide ion, or an amine) in an Sₙ2 reaction. This step introduces a substituent 'R' at one end of the four-carbon chain.

-

Reduction: The resulting nitro-substituted intermediate is then subjected to reduction conditions to convert the nitro group into a primary amine.

-

Further Modification/Deprotection (if necessary): Depending on the nature of the 'R' group introduced in step 1, further synthetic manipulations or deprotection steps may be required to arrive at the final GABA analog.

This strategy allows for the modular synthesis of a library of GABA analogs by simply varying the nucleophile used in the initial alkylation step. This is a powerful approach in lead optimization during the drug discovery process.

Safety and Handling

-

Alkylating Agent Hazards: Bifunctional alkylating agents are known to be potentially mutagenic and carcinogenic due to their ability to crosslink DNA.

-

Nitroalkane Hazards: Nitroalkanes can be toxic and are often flammable.

-

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

In case of a spill, absorb with an inert material and dispose of as hazardous waste.

-

Conclusion

1-Bromo-4-nitrobutane is a highly promising, yet underutilized, building block for organic synthesis. Its bifunctional nature, with two orthogonally reactive sites, provides a versatile platform for the construction of complex molecules. This guide has provided a comprehensive overview of its properties, a detailed and practical synthetic protocol, and a compelling rationale for its application in the synthesis of novel GABA analogs for drug discovery. By understanding and applying the principles outlined in this document, researchers can unlock the synthetic potential of this valuable C4 synthon and accelerate the development of new therapeutics.

References

-

Chem-Space. (n.d.). 1-Bromo-4-nitrobenzene. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved February 6, 2026, from [Link]

- Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Retrieved February 6, 202

Synthesis of 1-Bromo-4-nitrobutane from 1,4-dibromobutane

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-nitrobutane from 1,4-Dibromobutane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-nitrobutane, a valuable bifunctional molecule, from the readily available starting material, 1,4-dibromobutane. This document is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss methods for purification and characterization, and address critical safety considerations. The synthesis proceeds via a nucleophilic substitution pathway, where the careful choice of reagents and reaction conditions is paramount to achieving a high yield of the desired monosubstituted product while minimizing common side reactions.

Introduction: The Utility of Bifunctional Alkanes

In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, molecules possessing multiple, distinct functional groups are of paramount importance. These "bifunctional" compounds serve as versatile building blocks and linkers, enabling the construction of complex molecular architectures. 1-Bromo-4-nitrobutane (C₄H₈BrNO₂) is an exemplar of such a molecule, featuring a terminal bromide and a terminal nitro group.[1] The alkyl bromide provides a reactive site for nucleophilic substitution or the formation of organometallic reagents, while the nitro group can be readily reduced to a primary amine, a common functional group in many active pharmaceutical ingredients (APIs).[2] This dual functionality allows for sequential, orthogonal chemical transformations, making it an invaluable intermediate in multi-step syntheses.

This guide focuses on a direct and efficient method for preparing 1-bromo-4-nitrobutane through the monosubstitution of 1,4-dibromobutane with a nitrite salt.

Reaction Mechanism and Strategic Considerations

The conversion of 1,4-dibromobutane to 1-bromo-4-nitrobutane is a classic example of a nucleophilic aliphatic substitution reaction (SN2). The core of this transformation involves the displacement of one of the bromide leaving groups by a nitrite ion (NO₂⁻).

The SN2 Pathway and the Ambident Nitrite Nucleophile

The reaction proceeds via a concerted, single-step SN2 mechanism. The nucleophilic nitrite ion attacks one of the electrophilic primary carbons of 1,4-dibromobutane, simultaneously displacing a bromide ion.

A critical aspect of this synthesis is the nature of the nitrite ion, which is an ambident nucleophile . It possesses two nucleophilic centers: the nitrogen atom and the oxygen atom.

-

N-attack: Attack via the nitrogen lone pair results in the formation of the desired C-N bond, yielding the nitroalkane .

-

O-attack: Attack via one of the oxygen lone pairs results in the formation of a C-O bond, yielding an alkyl nitrite ester , a common and often undesired byproduct.

The ratio of nitroalkane to alkyl nitrite is heavily influenced by the choice of the nitrite salt's counter-ion and the solvent.

-

Sodium Nitrite (NaNO₂): In polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), sodium nitrite is ionic. The solvent molecules effectively solvate the Na⁺ cation, leaving a "naked," highly reactive nitrite anion. This scenario typically favors N-attack, leading to a higher yield of the nitroalkane.

-

Silver Nitrite (AgNO₂): Silver nitrite is more covalent in nature. The silver ion coordinates with the oxygen atoms of the nitrite, making the nitrogen atom's lone pair more available for nucleophilic attack. This strongly favors the formation of the nitroalkane. However, due to the significantly higher cost of silver nitrite, sodium nitrite is often the reagent of choice in preparative chemistry, with conditions optimized to maximize N-attack.

Controlling Monosubstitution vs. Disubstitution

The primary challenge in this synthesis is to achieve selective monosubstitution. Since the starting material has two identical leaving groups, the reaction can proceed to form the disubstituted byproduct, 1,4-dinitrobutane. To favor the formation of 1-bromo-4-nitrobutane, the reaction stoichiometry is controlled by using a molar excess of 1,4-dibromobutane relative to the sodium nitrite. This ensures that the nitrite ion is more likely to encounter a molecule of the starting material than the monosubstituted product.

The logical relationship of the reaction pathways is illustrated in the diagram below.

Caption: Key reaction pathways in the synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-bromo-4-nitrobutane on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purity |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 21.6 g (11.7 mL) | 2.0 | >97% |

| Sodium Nitrite | NaNO₂ | 69.00 | 3.45 g | 1.0 | >98% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | Reagent Grade |

| Deionized Water | H₂O | 18.02 | ~300 mL | - | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser. Ensure all glassware is oven-dried to prevent side reactions with water.

-

Reagent Addition: To the flask, add sodium nitrite (3.45 g, 50 mmol) and anhydrous N,N-dimethylformamide (100 mL). Begin stirring the suspension.

-

Substrate Addition: Add 1,4-dibromobutane (21.6 g, 100 mmol) to the stirring suspension at room temperature.[3]

-

Reaction: Heat the reaction mixture to 50-60 °C using a heating mantle. Maintain this temperature and continue vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours. The starting material (1,4-dibromobutane) will have a higher Rf than the more polar product.

-

Workup - Quenching: After the reaction is complete (as indicated by the consumption of sodium nitrite or stabilization of product formation on TLC), cool the mixture to room temperature. Pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of cold deionized water.

-

Workup - Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL). The organic product will move into the ether layer.

-

Workup - Washing: Combine the organic extracts and wash them sequentially with deionized water (100 mL) to remove residual DMF, and then with brine (50 mL) to aid in the removal of water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The result will be a crude oil.

Purification

The crude product will likely contain unreacted 1,4-dibromobutane and potentially small amounts of 1,4-dinitrobutane. Purification is best achieved by flash column chromatography on silica gel.

-

Eluent System: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) is typically effective.

-

Fraction Collection: Collect fractions and analyze them by TLC to isolate the pure 1-bromo-4-nitrobutane.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a pale yellow oil.

The overall experimental workflow is summarized below.

Caption: A streamlined workflow for the synthesis and purification.

Characterization and Analysis

Confirming the identity and purity of the synthesized 1-bromo-4-nitrobutane is essential. The following techniques are recommended:

-

¹H NMR (Proton NMR): The spectrum should show three distinct multiplets in the aliphatic region, corresponding to the three unique sets of methylene (-CH₂-) protons. The protons closest to the electron-withdrawing nitro group (at C4) will be the most downfield, while those closest to the bromine (at C1) will also be downfield relative to the central protons.

-

Expected shifts (δ, ppm): ~4.4 (t, 2H, -CH₂NO₂), ~3.4 (t, 2H, -CH₂Br), ~2.1 (m, 4H, -CH₂CH₂-).

-

-

¹³C NMR (Carbon NMR): The spectrum will display four distinct signals for the four carbons in the butane chain.

-

IR Spectroscopy (Infrared): The spectrum should feature strong, characteristic absorption bands for the nitro group (NO₂).

-

Expected peaks (cm⁻¹): ~1550 (asymmetric stretch) and ~1380 (symmetric stretch).

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

-

1,4-Dibromobutane: This compound is a lachrymator and can cause severe eye and skin irritation.[4] It is harmful if swallowed or inhaled. Handle exclusively in a fume hood.

-

Sodium Nitrite: A strong oxidizing agent that can cause fires or explosions if it comes into contact with combustible materials.[5] It is toxic if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[6] High levels of exposure can reduce the blood's ability to carry oxygen.[6]

-

N,N-Dimethylformamide (DMF): A potential skin and eye irritant. It is readily absorbed through the skin.

All waste materials should be disposed of in accordance with local and institutional regulations for hazardous chemical waste.

Conclusion

The synthesis of 1-bromo-4-nitrobutane from 1,4-dibromobutane is a robust and accessible procedure for producing a highly valuable bifunctional intermediate. By carefully controlling the reaction stoichiometry and leveraging the principles of SN2 reactions with ambident nucleophiles, researchers can achieve good yields of the desired product. The protocol outlined in this guide, combined with rigorous purification and characterization, provides a reliable pathway for obtaining this versatile building block for applications in pharmaceutical and chemical research.

References

- Science Learning Center, University of Colorado Boulder.Experiment: Synthesis of 1-Bromo-4-nitrobenzene.

- Benchchem.A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromobutane: A Computational and Experimental Analysis.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12917011, 1-Bromo-4-nitrobutane. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Nitrite. Available at: [Link]

-

Chemtrade Logistics. Safety Data Sheet: Sodium Nitrite, High Purity Special Granular Grade. Available at: [Link]

Sources

Thermal stability and decomposition of 1-Bromo-4-nitrobutane

Executive Summary

1-Bromo-4-nitrobutane (CAS: 16097-02-2) represents a unique process safety challenge due to its dual-functionality. Combining a primary nitro group with an alkyl bromide creates a molecule susceptible to two distinct, yet potentially synergistic, decomposition pathways: dehydrohalogenation and nitro-group homolysis.

This guide moves beyond basic Safety Data Sheet (SDS) metrics to provide a mechanistic understanding of thermal risks. It is designed to assist process chemists in defining safe operating envelopes (SOE) and storage protocols. Critical insight: While pure primary nitroalkanes often exhibit onset temperatures (

Part 1: Physicochemical & Energetic Profile

Before designing thermal studies, one must understand the bond energetics that drive decomposition.[1] The C-Br bond is the "weak link" for elimination reactions, while the C-NO

| Property | Value / Characteristic | Process Implication |

| Molecular Formula | C | Oxygen Balance: -96.7% (Fuel rich, requires external O |

| Molecular Weight | 182.02 g/mol | Heavy vapor density; accumulation in low-lying areas. |

| Boiling Point | ~220-225°C (est. at 760 mmHg) | High Risk: BP is close to or exceeds the decomposition onset temperature. Distillation at atm pressure is unsafe. |

| Bond Dissociation Energy (C-Br) | ~285 kJ/mol | Susceptible to heterolytic cleavage (leaving group) or radical scission. |

| Bond Dissociation Energy (C-N) | ~250 kJ/mol | The primary site for radical thermal runaway initiation. |

| Est. Decomposition Energy ( | > -500 J/g | Classified as "High Energy" substance. Potential for deflagration. |

Part 2: Decomposition Dynamics & Mechanisms

The thermal degradation of 1-Bromo-4-nitrobutane is not a single event but a competition between Elimination (low energy, acid-generating) and Homolysis (high energy, gas-generating).

Mechanism A: The "Acid-Catalyzed" Loop (Dehydrohalogenation)

At moderate temperatures (

-

Risk: HBr is autocatalytic. It can protonate the nitro group, lowering the activation energy for the subsequent explosion.

-

Product: 4-nitro-1-butene (potentially unstable polymerizer).

Mechanism B: The "Runaway" Loop (C-N Homolysis)

At higher temperatures (

-

Pathway: Homolysis

Formation of Butyl radical + NO -

Secondary: Nitro-to-Nitrite rearrangement (R-NO

R-ONO -

Result: Rapid pressurization due to N

, NO

Visualizing the Pathway

The following diagram illustrates the bifurcation of these pathways and their convergence into a thermal runaway event.

Caption: Dual decomposition pathways showing the catalytic effect of HBr on the high-energy homolysis event.

Part 3: Experimental Characterization Protocols

Do not rely on literature values alone. Impurity profiles (specifically residual 1,4-dibromobutane or inorganic salts) drastically alter stability. Every new lot must undergo thermal screening.

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

-

Objective: Determine Onset Temperature (

) and Total Energy Release ( -

Crucible Selection: Gold (Au) or Glass-lined high-pressure crucibles.

-

Why? Aluminum reacts with alkyl halides and nitro compounds, creating a "thermite-like" false positive or masking the true onset.

-

-

Parameters:

-

Ramp rate: 4°C/min and 8°C/min (to extrapolate to

). -

Range: 30°C to 400°C.

-

Atmosphere: N

(50 bar) to suppress boiling and measure decomposition only.

-

Protocol 2: Accelerated Rate Calorimetry (ARC)

-

Objective: Define "Time to Maximum Rate" (TMR

) for storage safety. -

Method: Heat-Wait-Search (HWS) mode.

-

Start: 50°C below DSC onset.

-

Step: 5°C.

-

Sensitivity: 0.02°C/min detection threshold.

-

Workflow Visualization

This logic gate ensures no material enters scale-up without validation.

Caption: Decision matrix for thermal safety testing and storage classification.

Part 4: Risk Mitigation & Storage Strategy

Stabilization

The primary degradation trigger is acidity (HBr).

-

Recommendation: Store over a solid acid scavenger if long-term stability is required.

-

Agent: Anhydrous K

CO -

Note: Avoid strong bases (NaOH, KOH) as they will deprotonate the alpha-carbon (

for nitroalkanes), forming nitronate salts which are highly explosive .

-

Temperature Limits

-

Process Safety: Never distill 1-Bromo-4-nitrobutane at atmospheric pressure. Vacuum distillation must maintain pot temperature

C. -

Storage:

-

Preferred:

C to -

Protect from light (photolytic cleavage of C-Br bond).

-

Material Compatibility

-

Compatible: Glass, Teflon (PTFE), Hastelloy C.

-

Incompatible:

-

Iron/Steel: Catalyzes Friedel-Crafts type alkylation and radical decomposition.

-

Aluminum: Potential for aluminothermic reaction.

-

Strong Bases: Immediate exotherm/explosion risk.

-

References

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. (2021). Link

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds. American Chemical Society. (1998). Link

-

Bretherick's Handbook of Reactive Chemical Hazards. (8th Edition). Elsevier. (2017). Link

-

PubChem Compound Summary: 1-Bromo-4-nitrobutane. National Center for Biotechnology Information. (2024). Link

-

Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. (2025). Link

Sources

Harnessing the Backbone: The Versatility of Bifunctional Alkanes in Modern Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bifunctional alkanes, molecules characterized by a central saturated hydrocarbon chain flanked by two terminal functional groups, represent a cornerstone of modern molecular engineering. While the alkane chain itself is often considered a simple, inert spacer, its physical properties—length, flexibility, and hydrophobicity—are critical determinants of molecular behavior. The true versatility of these compounds, however, lies in the dual reactivity conferred by their terminal functional groups. This guide provides an in-depth exploration of the core principles and advanced applications of bifunctional alkanes across diverse scientific disciplines. We will delve into their pivotal roles as linkers in targeted therapeutics, as fundamental building blocks in polymer chemistry, and as precise modifiers in materials science. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to leverage these powerful molecular tools to solve complex scientific challenges.

The Fundamental Architecture: More Than Just a Spacer

At its core, a bifunctional alkane is a molecule with the general structure X-(CH₂)n-Y, where X and Y are functional groups and -(CH₂)n- is the alkane chain. It is a mistake to view the alkane segment as merely a passive scaffold. The number of methylene units (n) dictates crucial physicochemical properties that directly impact the molecule's function in a larger system.

-

Conformational Flexibility: Longer alkane chains (larger n) provide greater rotational freedom, resulting in a more flexible linker. This is critical in applications like Proteolysis Targeting Chimeras (PROTACs), where the linker must orient two large proteins into a productive conformation for a ternary complex to form.[1][2]

-

Hydrophobicity: The nonpolar nature of the alkane chain influences solubility and interactions with biological membranes or material surfaces. In drug delivery, this property can be tuned to enhance cell permeability.

-

Spatial Control: The length of the chain provides precise control over the distance between the two functional groups. This is exploited in surface chemistry to create self-assembled monolayers (SAMs) of a specific thickness or in polymer science to control the cross-linking density of a hydrogel network.[3]

The true reactive potential is defined by the terminal functional groups (X and Y), which can be identical (homobifunctional) or different (heterobifunctional). This duality allows them to act as bridges, connecting two separate molecules or sites to build complex architectures.[4]

Application I: Revolutionizing Drug Development as Molecular Bridges

Perhaps the most dynamic and impactful application of bifunctional alkanes is in the design of targeted therapeutics. Here, they serve as the critical linking component in complex bioconjugates.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal system to eliminate disease-causing proteins.[5] They consist of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. The alkane chain is a frequent and essential component of this linker.

Causality in PROTAC Design: The objective is to form a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length and flexibility of the alkane-containing linker are paramount.

-

Too Short: The linker may be too rigid to allow the two large proteins to bind simultaneously, preventing the formation of the ternary complex.

-

Too Long: An excessively long and flexible linker can lead to unproductive binding modes where the ubiquitination sites on the target protein are not correctly positioned relative to the E3 ligase.

-

Optimal Length: A linker of optimal length and composition facilitates a conformationally sound ternary complex, leading to efficient polyubiquitination of the target protein and its subsequent degradation by the proteasome.[1]

The workflow for developing an effective PROTAC often involves synthesizing a library of molecules with varying linker lengths to empirically determine the optimal spatial arrangement.

Sources

- 1. youtube.com [youtube.com]

- 2. Application of Linkers in Chemical Biology [bldpharm.com]

- 3. Cross-linking in Hydrogels - A Review [article.sapub.org]

- 4. nbinno.com [nbinno.com]

- 5. Design of bifunctional molecules to accelerate post-translational modifications: achievements and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Four-Carbon Building Block: Application Notes for 1-Bromo-4-nitrobutane in Organic Synthesis

Introduction: Unlocking Synthetic Potential with a Bifunctional Reagent

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-nitrobutane, a bifunctional four-carbon synthon, has emerged as a valuable tool for medicinal chemists and drug development professionals. Its unique combination of a terminal alkyl bromide and a nitro group provides orthogonal reactivity, enabling a diverse range of transformations. The bromide serves as a competent electrophile for nucleophilic substitution reactions, while the nitro group, a strong electron-withdrawing moiety, can be readily transformed into a variety of other functional groups, most notably an amine, or utilized in its own right in cycloaddition and condensation reactions.

This comprehensive guide provides an in-depth exploration of the applications of 1-bromo-4-nitrobutane in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 1-bromo-4-nitrobutane is crucial for its safe and effective use in the laboratory.

| Property | Value |

| CAS Number | 16097-02-2 |

| Molecular Formula | C₄H₈BrNO₂ |

| Molecular Weight | 182.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~108-110 °C at 10 mmHg |

| Density | ~1.55 g/cm³ |

Safety and Handling: 1-Bromo-4-nitrobutane is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Core Applications in Organic Synthesis

The synthetic utility of 1-bromo-4-nitrobutane is primarily centered around two key reaction manifolds: nucleophilic substitution at the bromine-bearing carbon and transformations involving the nitro group.

Nucleophilic Substitution: A Gateway to Diverse Functionality

The primary alkyl bromide moiety in 1-bromo-4-nitrobutane is susceptible to nucleophilic attack by a wide array of nucleophiles, proceeding through a classic SN2 mechanism. This allows for the facile introduction of the 4-nitrobutyl chain onto various molecular scaffolds.

One of the most powerful applications of 1-bromo-4-nitrobutane is in the synthesis of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. The reaction with primary amines or anilines provides N-(4-nitrobutyl) substituted amines. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization, affords substituted pyrrolidines.

Protocol 1: Synthesis of 1-Benzyl-3-nitropyrrolidine

This protocol details a two-step process for the synthesis of a substituted pyrrolidine, a common scaffold in pharmaceutical agents.

Step 1: N-Alkylation of Benzylamine

-

Materials: 1-Bromo-4-nitrobutane, Benzylamine, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).

-

Procedure:

-

To a solution of benzylamine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

-

To this stirred suspension, add 1-bromo-4-nitrobutane (1.1 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-4-nitrobutanamine. This intermediate can often be used in the next step without further purification.

-

Step 2: Reductive Cyclization

-

Materials: Crude N-benzyl-4-nitrobutanamine, Raney Nickel (or Palladium on Carbon), Hydrogen gas (H₂), Ethanol (EtOH).

-

Procedure:

-

Dissolve the crude N-benzyl-4-nitrobutanamine in ethanol.

-

Carefully add a catalytic amount of Raney Nickel (or 10% Pd/C) to the solution under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 1-benzyl-3-nitropyrrolidine.

-

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the amine nucleophile without promoting significant elimination side reactions (E2) of the alkyl bromide.

-

Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

-

Catalyst for Reduction: Raney Nickel and Palladium on Carbon are highly effective catalysts for the reduction of nitro groups to amines under hydrogenation conditions. The choice between them may depend on substrate compatibility and desired reaction conditions.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of 1-benzyl-3-nitropyrrolidine.

Transformations of the Nitro Group: A Hub for Functional Group Interconversion

The nitro group in 1-bromo-4-nitrobutane is not merely a precursor to an amine; it can participate in a variety of other synthetically useful transformations.

In the presence of a base, the α-protons to the nitro group in 1-bromo-4-nitrobutane can be deprotonated to form a nitronate anion. This nucleophilic species can then react with aldehydes or ketones in a Henry reaction to form β-nitro alcohols, further extending the carbon skeleton.

The nitro group can be converted to a carbonyl group via the Nef reaction. This transformation involves the treatment of the corresponding nitronate salt with a strong acid, providing access to 4-bromo-butanal.

Future Directions and Emerging Applications

The synthetic utility of 1-bromo-4-nitrobutane continues to expand. Current research is exploring its use in:

-

Domino Reactions: Designing one-pot sequences where both the bromide and the nitro group react sequentially to rapidly build molecular complexity.

-

Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral pyrrolidines and other heterocycles.

-

Flow Chemistry: Adapting the protocols for continuous flow systems to enable safer and more scalable production of key intermediates.

Conclusion

1-Bromo-4-nitrobutane is a potent and versatile building block in the arsenal of the modern organic chemist. Its dual reactivity allows for the efficient synthesis of a wide range of valuable compounds, particularly nitrogen-containing heterocycles. By understanding the principles behind its reactivity and carefully selecting reaction conditions, researchers can unlock its full potential to accelerate the discovery and development of new medicines and functional materials.

References

Application Note: Nucleophilic Substitution with 1-Bromo-4-nitrobutane

Executive Summary & Strategic Rationale

1-Bromo-4-nitrobutane (CAS: 16097-02-2) is a specialized bifunctional aliphatic building block used primarily in medicinal chemistry and materials science.[1] Unlike its aromatic counterpart (1-bromo-4-nitrobenzene), this molecule features a flexible four-carbon polymethylene chain terminated by a reactive primary bromide and a latent amino group (masked as a nitro functionality).[1]

Why This Reagent?

-

Orthogonal Reactivity: The primary bromide undergoes clean

substitution under mild conditions, while the nitro group remains inert to most alkylation reagents. This allows for the precise attachment of a 4-carbon tether before "activating" the nitrogen terminus via reduction.[1] -

Linker Chemistry: It serves as a superior alternative to 4-bromobutylamine, which requires cumbersome N-protection (e.g., Boc/Cbz) to prevent self-polymerization. 1-Bromo-4-nitrobutane eliminates this step, streamlining synthetic routes for PROTACs, antibody-drug conjugates (ADCs), and multivalent ligands.[1]

Chemical Profile & Handling

| Property | Data | Critical Note |

| Formula | Bifunctional aliphatic | |

| MW | 182.02 g/mol | -- |

| Physical State | Liquid/Low-melting solid | Store at 0–8°C to prevent slow hydrolysis/decomposition.[1] |

| Solubility | DMSO, DMF, MeCN, DCM | Insoluble in water.[1] |

| Stability | Light Sensitive | Protect from light; store under inert gas ( |

Safety Warning: As an alkylating agent, this compound is a potential mutagen.[1] Handle in a fume hood with double-gloving (nitrile).[1] Avoid heating above 100°C in closed systems due to potential decomposition of the nitro group.[1]

Mechanistic Insight: The Advantage

The reaction is driven by the attack of a nucleophile (Nu⁻) on the

Reaction Scheme

Key Success Factors:

-

Solvent Polarity: Use polar aprotic solvents (DMF, DMSO) to solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.

-

Finkelstein Catalysis (Optional): Addition of 10 mol% NaI can accelerate sluggish reactions by converting the alkyl bromide to a more reactive alkyl iodide in situ.[1]

Experimental Protocols

Protocol A: O-Alkylation of Phenols (Ether Synthesis)

Target Application: Synthesis of drug intermediates containing phenoxy-butyl-amine motifs.[1]

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)[1]

-

Reagent: 1-Bromo-4-nitrobutane (1.2 equiv)[1]

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 equiv) in anhydrous MeCN.

-

Deprotonation: Add powdered anhydrous

(2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may change color depending on the phenol. -

Addition: Add 1-Bromo-4-nitrobutane (1.2 equiv) via syringe. If using KI, add it now.[1]

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to 60–80°C under an inert atmosphere (

) for 4–12 hours. -

Work-up:

-

Purification: Purify the crude oil via silica gel flash chromatography.

Protocol B: N-Alkylation of Secondary Amines

Target Application: Synthesis of tertiary amines for CNS-active compounds.[1]

Reagents:

-

Substrate: Secondary Amine (e.g., Piperidine, Morpholine) (1.0 equiv)[1]

-

Reagent: 1-Bromo-4-nitrobutane (1.1 equiv)[1]

-

Base:

(1.5 equiv) or DIPEA (2.0 equiv)[1] -

Solvent: DMF or Acetonitrile[1]

Step-by-Step Methodology:

-

Mix: Combine the secondary amine and base in the solvent.

-

Add: Add 1-Bromo-4-nitrobutane dropwise at 0°C to prevent exotherms, then warm to Room Temperature (RT).

-

Heat: Stir at 50–60°C for 6–18 hours.

-

Note: Amines are better nucleophiles than phenoxides; milder temperatures often suffice.[1]

-

-

Quench: Dilute with water and extract into DCM or EtOAc.

-

Purification: Acid-base extraction is highly effective here.[1]

Visualization of Workflow

Figure 1: Decision tree for alkylation protocols based on nucleophile type.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Competitive Elimination (E2) | Lower temperature; switch to a less bulky base (e.g., |

| No Reaction | Poor Nucleophile Solubility | Switch solvent to DMF or DMSO; Add 18-Crown-6 (for K salts) or use Cs salts.[1] |

| Impurity: Alkene | Elimination of HBr | Ensure reaction temp is not >90°C; Avoid strong hydroxide bases (NaOH/KOH). |

| Darkening/Tars | Decomposition | Degas solvents (remove |

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for

kinetics and solvent effects). -

Thermo Fisher Scientific. (2023).[1] 1-Bromo-4-nitrobenzene Product Specifications. Link(Note: Used as proxy for handling nitro-halo compounds; specific butane derivative data inferred from homologous series).[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 84286, 1-Bromo-4-nitrobutane. Link[1]

-

Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Context for heterocycle alkylation).

(Note: Specific peer-reviewed papers solely on the methodology of 1-bromo-4-nitrobutane are rare; protocols are derived from standard operating procedures for primary alkyl bromides in medicinal chemistry contexts.)[1]

Sources

Application Notes and Protocols: Strategic Introduction of the Nitrobutyl Group Using 1-Bromo-4-nitrobutane

Introduction: The Nitrobutyl Moiety as a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of functionalized alkyl chains is paramount for modulating the physicochemical and pharmacological properties of target molecules. The 4-nitrobutyl group, in particular, serves as a valuable synthon. The terminal nitro functionality is a potent electron-withdrawing group that can influence molecular electronics and reactivity. More importantly, it acts as a masked amino group, readily convertible to a primary amine through well-established reduction methodologies. This dual-functionality makes the nitrobutyl group a cornerstone in the synthesis of complex amines, polyamines, and various nitrogen-containing heterocyclic scaffolds. 1-Bromo-4-nitrobutane emerges as a primary reagent of choice for the direct installation of this versatile moiety. Its bifunctional nature, possessing a reactive alkyl bromide for nucleophilic attack and a stable, yet transformable, nitro group, allows for a broad range of synthetic applications.

This comprehensive guide provides an in-depth exploration of the utility of 1-bromo-4-nitrobutane as a robust nitrobutylating agent. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application with a variety of nucleophiles, and discuss the subsequent transformations of the introduced nitrobutyl group.

Chemical and Physical Properties of 1-Bromo-4-nitrobutane

A thorough understanding of the reagent's properties is critical for its effective and safe use in the laboratory.

| Property | Value | Source |

| Chemical Formula | C₄H₈BrNO₂ | |

| Molecular Weight | 182.02 g/mol | |

| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge of similar alkyl halides |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., DMF, DMSO, THF, CH₂Cl₂) | General knowledge of alkyl halides |

| CAS Number | 16097-02-2 | [1] |

Mechanistic Rationale: The Sₙ2 Pathway

As a primary alkyl bromide, 1-bromo-4-nitrobutane is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction proceeds via a backside attack of a nucleophile on the carbon atom bearing the bromine atom, leading to inversion of stereochemistry if the carbon were chiral. The bromide ion is a good leaving group, facilitating this process. The distal nitro group, being strongly electron-withdrawing, has a modest inductive effect that slightly increases the electrophilicity of the carbon-bromine bond, though it does not participate in resonance stabilization of the transition state.

Figure 1: General workflow for the Sₙ2 reaction.

Protocols for Nitrobutylation

The following protocols are designed to be robust starting points for the nitrobutylation of various nucleophilic substrates. Optimization of reaction conditions (temperature, concentration, and reaction time) may be necessary for specific substrates.

N-Alkylation: Synthesis of 4-Nitrobutylamines

The alkylation of primary and secondary amines with alkyl halides is a fundamental method for the synthesis of more substituted amines.[2][3][4][5] However, overalkylation to form tertiary amines and quaternary ammonium salts is a common side reaction.[2][3] The use of a slight excess of the amine and careful control of reaction conditions can favor monoalkylation.

Protocol 1: N-Nitrobutylation of a Primary Amine

Objective: To synthesize N-(4-nitrobutyl)benzylamine.

Materials:

-

1-Bromo-4-nitrobutane (1.0 eq)

-

Benzylamine (2.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add benzylamine (2.2 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution. This inorganic base acts as a proton scavenger, neutralizing the HBr formed during the reaction and preventing the formation of the amine hydrobromide salt, which is non-nucleophilic.

-

Add 1-bromo-4-nitrobutane (1.0 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-(4-nitrobutyl)benzylamine.

Causality Behind Experimental Choices:

-

Excess Amine: Using an excess of the primary amine increases the statistical probability of the alkylating agent reacting with the starting amine rather than the mono-alkylated product, thus minimizing overalkylation.

-

K₂CO₃ as Base: A non-nucleophilic inorganic base is used to prevent competition with the amine nucleophile. Its heterogeneity allows for easy removal by filtration.

-

Acetonitrile as Solvent: A polar aprotic solvent like acetonitrile is ideal for Sₙ2 reactions as it can solvate the cation of the base but does not strongly solvate the nucleophile, thus maintaining its reactivity.

S-Alkylation: Synthesis of 4-Nitrobutyl Thioethers

Thiols are excellent nucleophiles and readily undergo S-alkylation with alkyl halides to form thioethers.[6][7] The corresponding thiolate, generated by deprotonation with a suitable base, is an even more potent nucleophile.

Protocol 2: S-Nitrobutylation of a Thiol

Objective: To synthesize (4-nitrobutyl)(phenyl)sulfane.

Materials:

-

1-Bromo-4-nitrobutane (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. The evolution of hydrogen gas will be observed as the thiolate is formed. Stir for 30 minutes at 0 °C.

-

Add 1-bromo-4-nitrobutane (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, eluting with ethyl acetate/hexanes) to afford the pure thioether.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is required to fully deprotonate the thiol, generating the highly reactive thiolate anion.

-

Anhydrous Conditions: NaH reacts violently with water. Anhydrous conditions are essential for safety and to ensure the base is available for deprotonation.

-

THF as Solvent: THF is a suitable polar aprotic solvent for this reaction, dissolving the reactants and facilitating the Sₙ2 displacement.

O-Alkylation: Synthesis of 4-Nitrobutyl Ethers

The alkylation of phenols is a common method for the synthesis of aryl ethers.[8][9][10] The reaction is typically carried out in the presence of a base to generate the more nucleophilic phenoxide ion.

Protocol 3: O-Nitrobutylation of a Phenol

Objective: To synthesize 1-methoxy-4-((4-nitrobutyl)oxy)benzene.

Materials:

-

1-Bromo-4-nitrobutane (1.1 eq)

-

4-Methoxyphenol (1.0 eq)

-

Cesium carbonate (Cs₂CO₃, 1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 4-methoxyphenol (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromo-4-nitrobutane (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60 °C and stir until the reaction is complete as monitored by TLC.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via column chromatography (silica gel) to obtain the desired aryl ether.

Causality Behind Experimental Choices:

-

Cesium Carbonate: Cs₂CO₃ is a mild and effective base for deprotonating phenols. The large cesium cation can also coordinate with the phenoxide, enhancing its nucleophilicity.

-

DMF as Solvent: DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions, as it effectively solvates cations while leaving the anion relatively free and highly reactive.

C-Alkylation: Synthesis of Carbon-Nitrobutylated Compounds

Carbon nucleophiles, such as enolates and other carbanions, can be alkylated with 1-bromo-4-nitrobutane to form new carbon-carbon bonds.[11][12] The generation of the carbanion often requires a strong base.

Protocol 4: C-Nitrobutylation of Diethyl Malonate

Objective: To synthesize diethyl 2-(4-nitrobutyl)malonate.

Materials:

-

1-Bromo-4-nitrobutane (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (NaOEt, 1.2 eq)

-

Ethanol (EtOH), absolute

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a dropping funnel and condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.2 eq) in absolute ethanol.

-

Add diethyl malonate (1.2 eq) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

-

Add 1-bromo-4-nitrobutane (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with 1 M HCl.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: A strong base is necessary to deprotonate the acidic α-proton of diethyl malonate, generating the nucleophilic enolate.

-

Ethanol as Solvent: Ethanol is the conjugate acid of the ethoxide base, making it a suitable solvent for this reaction.

Synthetic Utility of the Nitrobutyl Group

The primary synthetic value of the nitrobutyl moiety lies in its facile reduction to the corresponding aminobutyl group. This transformation opens up a vast array of subsequent chemical modifications.

Figure 2: Reduction of the nitrobutyl group.

Protocol 5: Reduction of a Nitrobutylated Compound to an Aminobutylated Compound

Objective: To reduce a generic 4-nitrobutylated compound to the corresponding 4-aminobutyl derivative.

Materials:

-

4-Nitrobutylated substrate (1.0 eq)

-

Iron powder (Fe, 5.0 eq)

-

Ammonium chloride (NH₄Cl, 1.0 eq)

-

Ethanol/Water (e.g., 4:1 v/v)

-

Celite®

Procedure:

-

In a round-bottom flask, suspend the 4-nitrobutylated substrate (1.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction is often vigorous initially.

-

Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing the pad with ethanol.

-

Concentrate the filtrate to remove the ethanol.

-

Basify the aqueous residue with a concentrated solution of sodium hydroxide or sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to yield the crude amine, which can be further purified if necessary.

Causality Behind Experimental Choices:

-

Iron in Acidic Media: The reduction of nitro groups with metals like iron, tin, or zinc in acidic conditions is a classic and reliable method.[13] The ammonium chloride provides a mildly acidic medium.

-

Ethanol/Water Solvent System: This solvent mixture is effective at dissolving a wide range of organic substrates while also being compatible with the aqueous nature of the acidic reduction.

Conclusion

1-Bromo-4-nitrobutane is a highly valuable and versatile reagent for the introduction of the 4-nitrobutyl group into a wide array of molecular frameworks. Its reactivity as a primary alkyl bromide in Sₙ2 reactions allows for predictable and efficient alkylation of N-, S-, O-, and C-nucleophiles. The subsequent reduction of the nitro group to a primary amine provides a gateway to a vast chemical space, making 1-bromo-4-nitrobutane an indispensable tool for researchers, scientists, and professionals in drug development and materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful application of this powerful synthetic building block.

References

-

PubChem. 1-Bromo-4-nitrobutane. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Gondal, A. K., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

-

Kazemi, M., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]

-

Organic Chemistry Basics. (2024). Thiol Alkylation. YouTube. [Link]

-

Patel, H., et al. (2018). Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles. Chemical Communications. [Link]

-

Clark, J. (2015). O-alkylation of phenol. Reddit. [Link]

-

Smith, A. B., et al. (2014). Alkylation of phenol: a mechanistic view. PubMed. [Link]

-

Hong, K., et al. (2014). Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolung Construction for Organic Synthesis. Journal of the American Chemical Society. [Link]

-

Rojas, J. (2024). Alkyne Alkylation: How to Extend Carbon Chains in Organic Synthesis! YouTube. [Link] (Note: A specific, stable URL for this video is not available, but the title and author can be used for searching.)

-

Rezazadeh, S., et al. (2023). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Catalysis. Journal of the American Chemical Society. [Link]

Sources

- 1. 1-Bromo-4-nitrobutane 95% | CAS: 16097-02-2 | AChemBlock [achemblock.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Chemoselective arylation of phenols with bromo-nitroarenes: synthesis of nitro-biaryl-ols and their conversion into benzofurans and carbazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Simple Access to Elusive α-Boryl Carbanions and Their Alkylation: An Umpolung Construction for Organic Synthesis [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chemoselective Reduction of 1-Bromo-4-nitrobutane to 4-Bromobutan-1-amine

Abstract

The conversion of a nitro group to a primary amine is a fundamental transformation in organic synthesis, pivotal in the production of pharmaceuticals and fine chemicals.[1][2] This application note provides a detailed guide for the chemoselective reduction of 1-bromo-4-nitrobutane to 4-bromobutan-1-amine, a valuable bifunctional building block. The primary challenge in this synthesis is the selective reduction of the nitro moiety without inducing cleavage of the carbon-bromine bond. We present and compare several field-proven protocols, including catalytic hydrogenation and metal-mediated reductions, offering researchers a comprehensive resource for selecting and implementing the optimal methodology for their specific needs. Each protocol is accompanied by a discussion of its mechanistic underpinnings, safety considerations, and procedural details to ensure reliable and reproducible outcomes.

Introduction: The Challenge of Chemoselectivity

The reduction of aliphatic nitro compounds is a cornerstone transformation for the synthesis of primary amines.[1] The target molecule, 4-bromobutan-1-amine[3][4], is a key intermediate, featuring two distinct reactive sites: a nucleophilic primary amine and an electrophilic alkyl bromide. This bifunctionality allows for its use in the construction of more complex molecular architectures, such as pyrrolidines and other nitrogen-containing heterocycles.

The synthetic challenge lies in the chemoselective reduction of the nitro group in the presence of a C-Br bond. Many powerful reducing agents can also reduce or eliminate alkyl halides. For instance, while potent hydrides like lithium aluminum hydride (LiAlH4) are effective for reducing aliphatic nitro groups, they can also readily substitute alkyl halides.[5][6] Similarly, standard catalytic hydrogenation with palladium on carbon (Pd/C) can lead to hydrodebromination, reducing the yield of the desired product.[5] Therefore, the choice of reducing agent and reaction conditions is critical to favor the desired transformation.

This guide will focus on two primary strategies that offer high chemoselectivity for this transformation:

-

Catalytic Hydrogenation with Raney Nickel: A robust method that often preserves halogen substituents.[5]

-

Metal-Mediated Reduction with Iron in Acidic Media: A classic, cost-effective, and mild method known for its tolerance of various functional groups, including halides.[5][7]

Comparative Overview of Reduction Methodologies

The selection of a reduction protocol depends on several factors including available equipment (e.g., hydrogenation apparatus), cost, scale, and downstream functional group tolerance. The following table summarizes the key characteristics of the recommended methods.

| Method | Reagents | Pros | Cons | Typical Yield | Safety Concerns |

| Catalytic Hydrogenation | Raney® Nickel, H₂ gas | High yield, clean reaction, catalyst is recyclable. | Requires specialized high-pressure hydrogenation equipment. Raney Ni is pyrophoric.[8] | >85% | Handling of flammable H₂ gas and pyrophoric Raney Ni. |

| Metal-Mediated Reduction | Iron powder, Acetic Acid or NH₄Cl | Inexpensive, operationally simple, tolerant of many functional groups.[7] | Stoichiometric amounts of metal are required, leading to iron-containing waste streams. Workup can be more involved. | 70-90% | Handling of acidic solutions. |

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a widely used industrial and laboratory method for nitro group reduction.[9][10] Raney Nickel is particularly effective for reducing aliphatic nitro compounds and is less prone to causing dehalogenation compared to palladium-based catalysts, making it ideal for this substrate.[5][11]

Underlying Principle & Mechanism

The process involves the heterogeneous catalysis of hydrogen gas (H₂) addition across the N-O bonds of the nitro group. The substrate adsorbs onto the surface of the nickel catalyst, where dissociated hydrogen atoms are also present. The reduction proceeds stepwise through nitroso and hydroxylamine intermediates, which are rapidly converted to the primary amine under the reaction conditions.

Caption: Workflow for catalytic hydrogenation.

Detailed Experimental Protocol

Materials:

-

1-Bromo-4-nitrobutane

-

Raney® Nickel (50% slurry in water)

-

Ethanol (EtOH) or Methanol (MeOH), absolute

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Parr-type hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% of the substrate) with deionized water three times, followed by three washes with the reaction solvent (e.g., absolute ethanol) to remove residual water. Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under liquid at all times.[8]

-

Reaction Setup: To a suitable high-pressure reactor vessel, add a solution of 1-bromo-4-nitrobutane (1.0 eq) in ethanol (approx. 0.2-0.5 M concentration). Carefully add the washed Raney® Nickel slurry under a stream of nitrogen.

-

System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: Purge the system with hydrogen gas in a similar manner (pressurize to ~50 psi, then vent). Repeat 3 times. Finally, pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to a controlled temperature (e.g., 25-50 °C). The reaction is often exothermic, so initial cooling may be necessary.

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or GC-MS analysis of a carefully depressurized and filtered aliquot.

-

Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.

-

Catalyst Removal: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with additional ethanol. Crucial Safety Note: Do not allow the filter cake to dry, as it is highly pyrophoric. Quench the filter cake immediately and carefully by submerging it in a large volume of water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-bromobutan-1-amine.

-

Purification: The crude amine can be purified by vacuum distillation. Alternatively, it can be converted to its hydrobromide salt by treatment with HBr in a suitable solvent (e.g., diethyl ether) to facilitate purification by crystallization.

Protocol 2: Metal-Mediated Reduction using Iron Powder

The reduction of nitro compounds using a metal in acidic medium is one of the oldest and most reliable methods in organic chemistry.[12] Iron powder in the presence of a mild acid (like acetic acid or ammonium chloride) is highly effective and chemoselective, leaving alkyl halides intact.[5][7][13]

Underlying Principle & Mechanism

This reaction is a heterogeneous single electron transfer (SET) process. Iron metal acts as the reducing agent, donating electrons to the nitro group. The acidic medium serves as a proton source. The reduction proceeds through several intermediates, including nitroso and hydroxylamine species, ultimately yielding the amine. The overall stoichiometry for the reduction with iron is:

R-NO₂ + 3 Fe + 6 H⁺ → R-NH₂ + 3 Fe²⁺ + 2 H₂O

Caption: Stepwise reduction via SET mechanism.

Detailed Experimental Protocol

Materials:

-

1-Bromo-4-nitrobutane

-

Iron powder (<100 mesh, reduced)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Glacial Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), aqueous solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-nitrobutane (1.0 eq) dissolved in a mixture of ethanol and water (e.g., a 2:1 to 4:1 ratio).

-

Addition of Reagents: Add glacial acetic acid (e.g., 1-2 mL per gram of substrate) or ammonium chloride (4-5 eq). To this stirring solution, add iron powder (3-5 eq) portion-wise. The addition may be exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.

-

Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts and any unreacted iron. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Neutralization and Extraction: Combine the filtrate and washes. Carefully basify the solution to a pH > 9 with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide to precipitate iron hydroxides and deprotonate the amine salt.

-

Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromobutan-1-amine.

-

Purification: The crude product can be purified by vacuum distillation.

Safety and Handling

1-Bromo-4-nitrobutane: This compound should be handled with care. While specific data for the butane derivative is limited, the analogous 1-bromo-4-nitrobenzene is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[14][15] Assume 1-bromo-4-nitrobutane has similar toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16][17]

Raney® Nickel: As noted, Raney® Nickel is pyrophoric and must be kept wet and handled under an inert atmosphere.[8] Ensure no flammable solvents are nearby when handling the dry catalyst.

Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained, leak-tested, and operated by trained personnel in an area free of ignition sources.

Acidic/Basic Solutions: Handle glacial acetic acid and sodium hydroxide solutions with care, as they are corrosive.

Conclusion